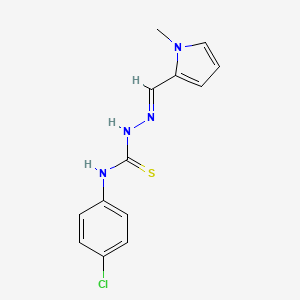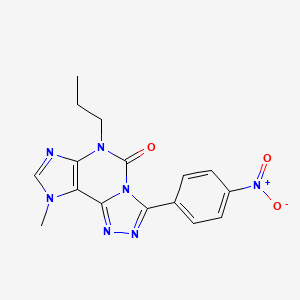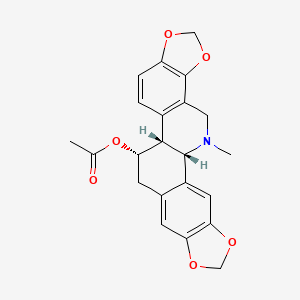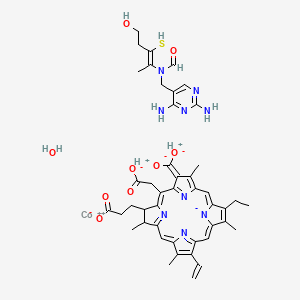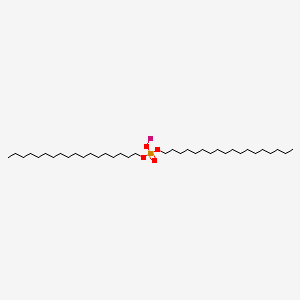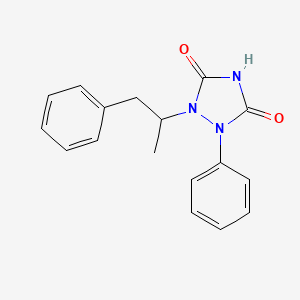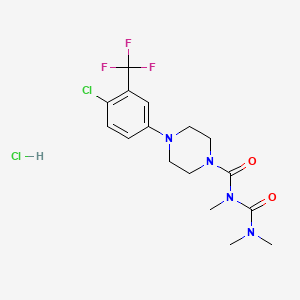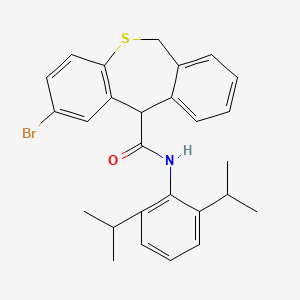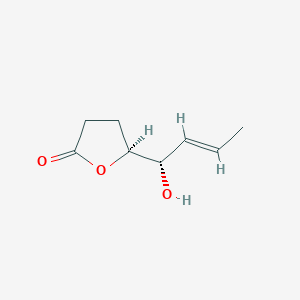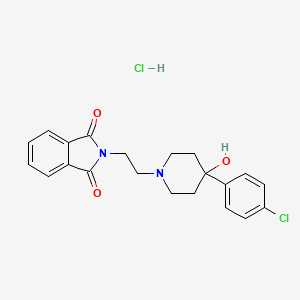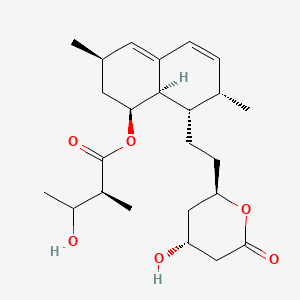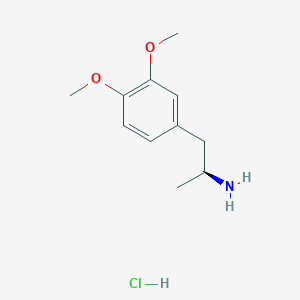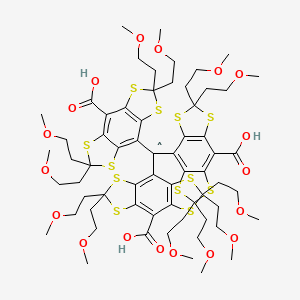
Methyl radical, tris(8-carboxy-2,2,6,6-tetrakis(2-methoxyethyl)benzo(1,2-d:4,5-d')bis(1,3)dithiol-4-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl radical, tris(8-carboxy-2,2,6,6-tetrakis(2-methoxyethyl)benzo(1,2-d:4,5-d’)bis(1,3)dithiol-4-yl)- is a complex organic compound belonging to the family of trityl radicals. These radicals are known for their stability and unique properties, making them valuable in various scientific and industrial applications. The compound is characterized by its paramagnetic nature, which allows it to be used as a spin label in electron paramagnetic resonance (EPR) spectroscopy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl radical, tris(8-carboxy-2,2,6,6-tetrakis(2-methoxyethyl)benzo(1,2-d:4,5-d’)bis(1,3)dithiol-4-yl)- involves several steps. One common method starts with the preparation of the diamagnetic precursor, tris(8-carboxy-2,2,6,6-tetramethylbenzo[1,2-d:4,5-d’]bis[1,3]dithiol-4-yl)methanol. This precursor is then treated with trifluoroacetic acid to generate the corresponding triarylmethyl cation. Nucleophilic quenching of this cation with triethyl phosphite produces the trityl radical containing a diethyl phosphonate moiety. Finally, hydrolysis of the phosphonate moiety yields the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis methods. The key steps include the preparation of the diamagnetic precursor, generation of the triarylmethyl cation, and nucleophilic quenching. These steps are optimized for large-scale production to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl radical, tris(8-carboxy-2,2,6,6-tetrakis(2-methoxyethyl)benzo(1,2-d:4,5-d’)bis(1,3)dithiol-4-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced, which is useful in various redox reactions.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions yield lower oxidation state products.
Applications De Recherche Scientifique
Methyl radical, tris(8-carboxy-2,2,6,6-tetrakis(2-methoxyethyl)benzo(1,2-d:4,5-d’)bis(1,3)dithiol-4-yl)- has several scientific research applications:
Chemistry: Used as a spin label in EPR spectroscopy to study molecular structures and dynamics.
Biology: Employed in site-directed spin labeling to investigate the structure and function of biological macromolecules.
Medicine: Utilized in magnetic resonance imaging (MRI) as a contrast agent due to its paramagnetic properties.
Industry: Applied in the development of new materials with specific magnetic and electronic properties
Mécanisme D'action
The mechanism of action of methyl radical, tris(8-carboxy-2,2,6,6-tetrakis(2-methoxyethyl)benzo(1,2-d:4,5-d’)bis(1,3)dithiol-4-yl)- involves its paramagnetic nature. The unpaired electron in the radical interacts with external magnetic fields, making it useful in EPR spectroscopy and MRI. The compound’s stability under various conditions allows it to be used in a wide range of applications without significant degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(8-carboxy-2,2,6,6-tetramethylbenzo[1,2-d4,5-d’]bis[1,3]dithiol-4-yl)methyl:
Tris(2,4,6-trichlorophenyl)methyl radical: Another trityl radical with different substituents, used in similar applications but with distinct properties.
Uniqueness
Methyl radical, tris(8-carboxy-2,2,6,6-tetrakis(2-methoxyethyl)benzo(1,2-d:4,5-d’)bis(1,3)dithiol-4-yl)- is unique due to its specific substituents, which provide distinct electronic and steric properties. These properties enhance its stability and make it suitable for specialized applications in EPR spectroscopy and MRI .
Propriétés
Numéro CAS |
874618-81-2 |
|---|---|
Formule moléculaire |
C64H87O18S12 |
Poids moléculaire |
1529.2 g/mol |
InChI |
InChI=1S/C64H87O18S12/c1-71-25-13-59(14-26-72-2)83-44-38(45-51(41(56(65)66)50(44)89-59)90-60(84-45,15-27-73-3)16-28-74-4)37(39-46-52(91-61(85-46,17-29-75-5)18-30-76-6)42(57(67)68)53-47(39)86-62(92-53,19-31-77-7)20-32-78-8)40-48-54(93-63(87-48,21-33-79-9)22-34-80-10)43(58(69)70)55-49(40)88-64(94-55,23-35-81-11)24-36-82-12/h13-36H2,1-12H3,(H,65,66)(H,67,68)(H,69,70) |
Clé InChI |
UNSMFUDALWFRFB-UHFFFAOYSA-N |
SMILES canonique |
COCCC1(SC2=C(C3=C(C(=C2S1)C(=O)O)SC(S3)(CCOC)CCOC)[C](C4=C5C(=C(C6=C4SC(S6)(CCOC)CCOC)C(=O)O)SC(S5)(CCOC)CCOC)C7=C8C(=C(C9=C7SC(S9)(CCOC)CCOC)C(=O)O)SC(S8)(CCOC)CCOC)CCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethanamine](/img/structure/B12769127.png)
